molecular formula C11H14N4O2 B15066876 Theobromine, 1-(2'-methylallyl)- CAS No. 63906-62-7

Theobromine, 1-(2'-methylallyl)-

Cat. No.: B15066876
CAS No.: 63906-62-7
M. Wt: 234.25 g/mol
InChI Key: DMWQAGFXWKNDBE-UHFFFAOYSA-N
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Description

Theobromine, 1-(2’-methylallyl)- is a derivative of theobromine, a naturally occurring alkaloid found in cocoa beans Theobromine is known for its stimulant effects, similar to caffeine, but with a milder impact on the central nervous system

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Theobromine, 1-(2’-methylallyl)- involves several steps. One common method starts with theobromine as the base compound. The synthesis typically involves:

    Alkylation: Theobromine is reacted with an appropriate alkylating agent, such as 2-methylallyl chloride, in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of Theobromine, 1-(2’-methylallyl)- follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Alkylation: Large quantities of theobromine and 2-methylallyl chloride are reacted in industrial reactors.

    Continuous Purification: The product is continuously purified using industrial-scale chromatography or crystallization methods to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Theobromine, 1-(2’-methylallyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 2’-methylallyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of theobromine.

    Reduction: Reduced forms of theobromine derivatives.

    Substitution: Various substituted theobromine derivatives depending on the nucleophile used.

Scientific Research Applications

Theobromine, 1-(2’-methylallyl)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including its use as a bronchodilator and vasodilator.

    Industry: Used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

Theobromine, 1-(2’-methylallyl)- exerts its effects primarily through the inhibition of adenosine receptors. This inhibition leads to increased neurotransmitter release and stimulation of the central nervous system. Additionally, it may act as a phosphodiesterase inhibitor, increasing intracellular cyclic AMP levels and promoting various physiological effects.

Comparison with Similar Compounds

Theobromine, 1-(2’-methylallyl)- is similar to other methylxanthines like caffeine and theophylline. it has unique properties due to the presence of the 2’-methylallyl group. This modification can alter its solubility, bioavailability, and overall pharmacological profile.

Similar Compounds

    Caffeine: A well-known stimulant with a stronger effect on the central nervous system.

    Theophylline: Used primarily as a bronchodilator in the treatment of respiratory diseases.

    Paraxanthine: A metabolite of caffeine with similar stimulant effects.

Properties

CAS No.

63906-62-7

Molecular Formula

C11H14N4O2

Molecular Weight

234.25 g/mol

IUPAC Name

3,7-dimethyl-1-(2-methylprop-2-enyl)purine-2,6-dione

InChI

InChI=1S/C11H14N4O2/c1-7(2)5-15-10(16)8-9(12-6-13(8)3)14(4)11(15)17/h6H,1,5H2,2-4H3

InChI Key

DMWQAGFXWKNDBE-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1C(=O)C2=C(N=CN2C)N(C1=O)C

Origin of Product

United States

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